1-[(4-Isothiocyanatophenyl)sulfonyl]azepane
Description
Significance of Nitrogen Heterocycles in Drug Discovery
Nitrogen-containing heterocyclic compounds are of paramount importance in the field of drug discovery, forming the structural core of a vast number of pharmaceuticals. mdpi.comrsc.org An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) reveals that approximately 60% of unique small-molecule drugs contain a nitrogen heterocycle. mdpi.comnih.govmsesupplies.com Their prevalence can be attributed to several key factors. The presence of nitrogen atoms in these cyclic structures allows for the formation of crucial hydrogen bonds with biological targets such as enzymes and receptors, which can significantly contribute to the stability and specificity of drug-target interactions. mdpi.comnih.gov
Furthermore, the diverse array of nitrogen-containing ring systems provides a rich source of molecular scaffolds that can be readily functionalized to fine-tune their physicochemical properties, including solubility, lipophilicity, and metabolic stability. This versatility allows medicinal chemists to optimize the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates. mdpi.com These heterocyclic structures are integral to a wide range of therapeutic agents, including anticancer, antibacterial, antiviral, and anti-inflammatory drugs. mdpi.com
Role of Sulfonyl and Isothiocyanate Moieties in Bioactive Compounds
The sulfonyl group (-SO2-) and the isothiocyanate group (-N=C=S) are two distinct functional groups that impart significant biological activity to organic molecules.
The sulfonyl group, particularly in the form of sulfonamides, is a well-established pharmacophore in medicinal chemistry. researchgate.netajchem-b.com The chemical structure of the sulfonyl group allows it to act as a hydrogen bond acceptor, facilitating interactions with biological macromolecules. nih.gov This feature, combined with its ability to constrain the conformation of side chains, makes it a valuable component in the design of enzyme inhibitors and receptor antagonists. nih.gov Sulfonamide-containing compounds exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties. researchgate.netresearchgate.net
The isothiocyanate moiety is a highly reactive electrophilic group that is responsible for many of the health benefits associated with the consumption of cruciferous vegetables. foodandnutritionjournal.orgnih.gov Isothiocyanates can readily react with nucleophilic groups in biomolecules, such as the thiol groups of cysteine residues in proteins, to form dithiocarbamates. nih.govmostwiedzy.pl This reactivity underlies their diverse biological effects, which include anticancer, anti-inflammatory, antioxidant, and antimicrobial activities. foodandnutritionjournal.orgnih.govresearchgate.net The ability of isothiocyanates to modulate cellular signaling pathways, such as those involved in apoptosis and inflammation, has made them attractive targets for drug development. foodandnutritionjournal.org
Overview of Azepane-Containing Scaffolds in Pharmaceutical Research and Development
The azepane ring, a seven-membered saturated nitrogen heterocycle, is an important structural motif found in a variety of natural products and synthetic bioactive molecules. bohrium.comresearchgate.net Its flexible ring structure provides a conformational diversity that can be crucial for biological activity, allowing for optimal binding to target proteins. lifechemicals.com The ability to introduce substituents onto the azepane ring allows for the control of its conformation, which is a key strategy in effective drug design. lifechemicals.com
Over 20 drugs containing the azepane scaffold have been approved by the FDA for a range of therapeutic applications. bohrium.com These include treatments for cancer, infectious diseases, and neurological disorders. bohrium.com For instance, the natural product (-)-balanol, which contains an azepane ring, is a potent inhibitor of protein kinase C and has served as a scaffold for the development of antitumor agents. lifechemicals.com The exploration of novel azepane derivatives continues to be an active area of research, with a focus on developing new therapeutic agents with improved efficacy and selectivity. bohrium.comacs.orgunibe.ch
| Drug Name Containing Azepane | Therapeutic Application |
| Benazepril | Antihypertensive |
| Tolvaptan | Treatment of hyponatremia |
| Mianserin | Antidepressant |
| Azelastine | Antihistamine |
Rationale for Investigating 1-[(4-Isothiocyanatophenyl)sulfonyl]azepane as a Research Target
The investigation of this compound is predicated on the principle of molecular hybridization, which involves combining distinct pharmacophoric units to create a new chemical entity with potentially enhanced or novel biological activities. This compound brings together the three-dimensional flexibility of the azepane scaffold with the well-documented bioactivities of the sulfonyl and isothiocyanate groups.
The rationale for studying this specific molecule can be broken down as follows:
Synergistic or Additive Effects: The combination of the sulfonyl and isothiocyanate moieties on a single scaffold could lead to synergistic or additive effects. For example, the sulfonyl group could serve as an anchor, positioning the reactive isothiocyanate group for optimal interaction with its biological target.
Novel Target Interactions: The unique spatial arrangement of the azepane ring and the two functional groups may allow the molecule to interact with biological targets in a novel way, potentially leading to new therapeutic applications. acs.orgunibe.ch
Exploration of Chemical Space: The synthesis and biological evaluation of this compound contributes to the exploration of new chemical space, which is essential for the discovery of innovative drug candidates. acs.orgunibe.ch
By investigating this hybrid molecule, researchers can explore the interplay between these three pharmacophores and potentially uncover new leads for the development of novel therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-isothiocyanatophenyl)sulfonylazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S2/c16-19(17,15-9-3-1-2-4-10-15)13-7-5-12(6-8-13)14-11-18/h5-8H,1-4,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVSAGFLARHWIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N=C=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001196896 | |
| Record name | Hexahydro-1-[(4-isothiocyanatophenyl)sulfonyl]-1H-azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001196896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956576-60-6 | |
| Record name | Hexahydro-1-[(4-isothiocyanatophenyl)sulfonyl]-1H-azepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=956576-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexahydro-1-[(4-isothiocyanatophenyl)sulfonyl]-1H-azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001196896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis Methodologies and Chemical Transformations of 1 4 Isothiocyanatophenyl Sulfonyl Azepane
Strategies for the Construction of the Azepane Ring System
The formation of a seven-membered ring like azepane presents unique synthetic challenges compared to its five- and six-membered counterparts. rwth-aachen.demanchester.ac.uk However, several robust methods have been developed to access this important scaffold.
Ring Expansion Approaches (e.g., from Piperidine (B6355638) Derivatives)
One of the most effective strategies for synthesizing azepanes is through the ring expansion of more readily available piperidine derivatives. rsc.orgchemrxiv.orgresearchgate.net This approach leverages the stability and well-established chemistry of six-membered rings to create the larger seven-membered system. A notable example involves a palladium-catalyzed two-carbon ring expansion of 2-vinylpiperidines. chemrxiv.org This method is advantageous due to its mild conditions and high degree of enantio-retention, allowing for the synthesis of chiral azepanes.
Another powerful ring expansion technique is the dearomative ring expansion of nitroarenes. rwth-aachen.demanchester.ac.uknih.govmanchester.ac.uk This photochemical process transforms a six-membered benzenoid framework into a seven-membered ring system, providing a rapid entry into complex, polysubstituted azepanes in just two steps. rwth-aachen.demanchester.ac.uknih.gov
Table 1: Comparison of Ring Expansion Methodologies for Azepane Synthesis
| Methodology | Starting Material | Key Reagents/Conditions | Advantages | Reference |
|---|---|---|---|---|
| Palladium-Catalyzed Rearrangement | 2-Vinylpiperidines | Palladium catalyst | Mild conditions, high enantio-retention | chemrxiv.org |
| Photochemical Dearomative Ring Expansion | Nitroarenes | Blue light, subsequent hydrogenolysis | Rapid access to complex azepanes, two-step process | rwth-aachen.demanchester.ac.uknih.gov |
Cyclization Reactions in Azepane Synthesis
Intramolecular cyclization of linear precursors is another fundamental approach to constructing the azepane ring. Copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with primary amines has been shown to be an efficient method for preparing substituted azepanes. nih.gov This reaction proceeds smoothly under relatively mild conditions to yield functionalized azepine derivatives.
Introduction of the (Isothiocyanatophenyl)sulfonyl Moiety
With the azepane ring in hand, the next critical step is the introduction of the (isothiocyanatophenyl)sulfonyl group. This is typically achieved in a stepwise manner, involving the formation of the sulfonamide bond followed by the generation of the isothiocyanate functionality.
Sulfonylation Reactions to Form the Sulfonyl Linkage
The most common method for forming a sulfonamide is the reaction of a primary or secondary amine, such as azepane, with a sulfonyl chloride in the presence of a base. For the synthesis of the target molecule, a plausible precursor would be 4-nitrobenzenesulfonyl chloride or 4-aminobenzenesulfonyl chloride. The reaction with 4-nitrobenzenesulfonyl chloride is often preferred due to the higher reactivity of the sulfonyl chloride and the subsequent ability to reduce the nitro group to an amine.
The general reaction involves the nucleophilic attack of the azepane nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and formation of the stable sulfonamide linkage.
Table 2: Typical Conditions for Sulfonylation of Amines
| Amine Substrate | Sulfonyl Chloride | Base | Solvent | General Observations | Reference |
|---|---|---|---|---|---|
| Azepane (or other secondary amine) | 4-Nitrobenzenesulfonyl chloride | Triethylamine, Pyridine, or aqueous NaOH | Dichloromethane, THF, or a biphasic system | Generally high-yielding reactions. The nitro group can be subsequently reduced. | google.com |
| Azepane (or other secondary amine) | 4-Aminobenzenesulfonyl chloride | Triethylamine or Pyridine | Dichloromethane or THF | Directly installs the amino group, but the sulfonyl chloride may be less reactive. | General knowledge |
Methods for Isothiocyanate Functionalization
The conversion of an aromatic amine to an isothiocyanate is a well-established transformation with several reliable methods. Assuming the synthesis proceeds through a 1-[(4-aminophenyl)sulfonyl]azepane intermediate, the amino group can be converted to the isothiocyanate functionality.
One of the most common and classic methods involves the use of thiophosgene (B130339) (CSCl₂). nih.govwikipedia.orgmoltuslab.comorgsyn.orgresearchgate.net The primary amine reacts with thiophosgene to form an intermediate which then eliminates two molecules of HCl to yield the isothiocyanate. nih.govwikipedia.orgmoltuslab.comorgsyn.orgresearchgate.net Due to the high toxicity of thiophosgene, alternative reagents have been developed.
A widely used alternative is the reaction of the primary amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate (B8719985) salt. nih.govorganic-chemistry.orgnih.gov This intermediate is then treated with a desulfurizing agent, such as tosyl chloride or ethyl chloroformate, to induce elimination and form the isothiocyanate. nih.govorganic-chemistry.org This two-step, one-pot procedure is generally high yielding and avoids the use of highly toxic reagents. nih.govorganic-chemistry.orgnih.gov
Table 3: Common Methods for the Synthesis of Aryl Isothiocyanates from Anilines
| Reagent | Intermediate | Key Features | Reference |
|---|---|---|---|
| Thiophosgene (CSCl₂) | Thiocarbamoyl chloride | Highly efficient but reagent is very toxic. | nih.govwikipedia.orgmoltuslab.comorgsyn.orgresearchgate.net |
| Carbon Disulfide (CS₂) followed by a desulfurizing agent (e.g., Tosyl Chloride) | Dithiocarbamate salt | Milder conditions, avoids highly toxic reagents, often high yielding. | nih.govorganic-chemistry.org |
Regioselectivity and Stereoselectivity in the Synthesis of Azepane Derivatives
When synthesizing substituted azepanes, controlling the regioselectivity and stereoselectivity is crucial for obtaining the desired isomer. The substitution pattern on the azepane ring can significantly influence its biological activity.
In ring expansion reactions, the regioselectivity of the bond migration determines the position of the substituents on the resulting azepane ring. For instance, in the dearomative ring expansion of substituted nitroarenes, the substitution pattern of the starting aromatic ring dictates the substitution pattern of the final azepane. rwth-aachen.de
The stereoselectivity of these reactions is also a critical consideration. Asymmetric synthesis of polysubstituted azepanes can be achieved through highly diastereoselective and enantioselective methods, such as the lithiation-conjugate addition sequence. nih.govlookchem.com Furthermore, piperidine ring expansion strategies have been developed that proceed with exclusive stereoselectivity and regioselectivity, allowing for the preparation of diastereomerically pure azepane derivatives. rsc.org The choice of synthetic route and reaction conditions is therefore paramount in achieving the desired stereochemical outcome.
Advanced Synthetic Techniques and Catalysis in Analog Preparation
The preparation of analogs of 1-[(4-isothiocyanatophenyl)sulfonyl]azepane often involves sophisticated catalytic methods to construct the sulfonyl azepane core and introduce the isothiocyanate functionality or its precursors.
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of the carbon-sulfur and nitrogen-sulfur bonds inherent in the target structure. Palladium and copper catalysts are particularly prominent in the synthesis of N-arylsulfonyl heterocycles.
Palladium-Catalyzed Synthesis:
Palladium-catalyzed reactions offer a versatile route to N-sulfonylated azepines and related structures. For instance, a domino N-benzylation/intramolecular direct arylation process involving sulfonanilides and 2-bromobenzyl bromides, catalyzed by palladium, has been developed to access N-sulfonyl dihydrodibenzo[c,e]azepines. nih.gov While not a direct synthesis of the parent azepane, this methodology highlights the power of palladium catalysis in constructing complex azepine-containing ring systems.
Another relevant palladium-catalyzed method involves the synthesis of sulfinamides from aryl halides and N-sulfinylamines. nih.gov This approach is significant as sulfinamides can be readily oxidized to the corresponding sulfonamides. The reaction proceeds under mild conditions and exhibits broad functional group tolerance, making it applicable to complex molecules. nih.gov Furthermore, palladium catalysis is instrumental in the synthesis of N-aryl carbamates from aryl halides and sodium cyanate, which can serve as precursors to isocyanates. mit.edumit.eduorganic-chemistry.orgresearchgate.net
Copper-Catalyzed Synthesis:
Copper-catalyzed reactions are also widely employed for the synthesis of sulfonyl-containing compounds. A notable example is the copper-catalyzed sulfonylation of aryl halides with sulfinates, which can be promoted by visible light. organic-chemistry.org This method provides a direct route to aryl sulfones, which are structurally related to the target compound. Copper(I) iodide, in particular, has been used as a catalyst for the selective single arylsulfanylation of aryl diiodides with aryl thiols, demonstrating the utility of copper in forming C-S bonds on an aromatic ring. organic-chemistry.org
More directly applicable is the copper-catalyzed synthesis of masked (hetero)aryl sulfinates from aryl iodides. nih.gov These masked sulfinates can be unmasked and functionalized in situ to generate a variety of sulfonyl derivatives. nih.gov Copper catalysis has also been successfully applied in the N-arylation of nitrogen-containing heterocycles with aryl halides, a key transformation for constructing the N-sulfonyl bond in the target molecule. mdpi.comresearchgate.net A copper-catalyzed three-component reaction of aryl acetylenes, amines, and 1,4,2-dioxazol-5-ones provides a route to N-acyl amidines, showcasing copper's versatility in C-N bond formation. chemrxiv.org
| Catalyst | Reactants | Product Type | Reference |
| Palladium | Sulfonanilides, 2-bromobenzyl bromides | N-sulfonyl dihydrodibenzo[c,e]azepines | nih.gov |
| Palladium | Aryl halides, N-sulfinylamines | Sulfinamides | nih.gov |
| Palladium | Aryl halides, Sodium cyanate, Alcohols | N-Aryl carbamates | mit.edumit.eduorganic-chemistry.orgresearchgate.net |
| Copper(I) | Aryl halides, Sulfinates | Aryl sulfones | organic-chemistry.org |
| Copper(I) | Aryl diiodides, Aryl thiols | Iodine-functionalized aryl sulfides | organic-chemistry.org |
| Copper | Aryl iodides, Masked sulfinates | (Hetero)aryl sulfones | nih.gov |
| Copper | Nitrogen heterocycles, Aryl halides | N-Aryl heterocycles | mdpi.comresearchgate.net |
| Copper(I) | Aryl acetylenes, Amines, 1,4,2-dioxazol-5-ones | N-Acyl amidines | chemrxiv.org |
Photocatalysis has emerged as a powerful and sustainable strategy for organic transformations, including the synthesis of sulfonyl compounds. nih.govmdpi.comrsc.org These methods often proceed under mild conditions, utilizing visible light as an energy source.
Visible-light photoredox catalysis enables the efficient synthesis of arenesulfonyl chlorides from anilines. This process involves the in situ preparation of arenediazonium salts, which then react with a source of SO2 and HCl under photocatalytic conditions. nih.govmdpi.comrsc.org This approach is tolerant of a wide range of functional groups.
Another innovative photocatalytic strategy involves the modular synthesis of arylsulfonamides from aryl triflates, an SO2 surrogate, and various amines. This transition-metal-free method utilizes NaI as a dual-functional reagent to activate the aryl triflate under UV light.
Analytical Characterization of Synthesized Compounds for Structural Elucidation (Excluding Basic Identification Data)
The structural elucidation of this compound and its analogs relies on a combination of advanced spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are fundamental for confirming the carbon-hydrogen framework of the molecule. For a closely related analog, 1-((4-bromophenyl)sulfonyl)azepane, the following spectral data would be expected: signals in the aromatic region of the ¹H NMR spectrum corresponding to the paradisubstituted phenyl ring, and characteristic multiplets for the methylene (B1212753) protons of the azepane ring. chemscene.com In the ¹³C NMR spectrum, distinct signals for the aromatic carbons and the aliphatic carbons of the azepane ring would be observed. For this compound, an additional characteristic signal for the isothiocyanate carbon would be present in the ¹³C NMR spectrum, typically in the range of 125-140 ppm. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule. nih.gov
Infrared (IR) Spectroscopy:
IR spectroscopy is a valuable tool for identifying key functional groups. The spectrum of this compound is expected to show strong characteristic absorption bands for the sulfonyl group (SO₂) typically around 1350 cm⁻¹ (asymmetric stretching) and 1160 cm⁻¹ (symmetric stretching). The isothiocyanate group (-N=C=S) exhibits a strong and sharp absorption band in the region of 2000-2200 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm the elemental composition. The fragmentation pattern can offer structural information, for example, by showing the loss of the azepane ring or the isothiocyanate group.
UV-Vis Spectroscopy:
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The aromatic phenyl ring and the isothiocyanate group are expected to be the primary chromophores in this compound. The spectrum would likely show absorption maxima in the UV region corresponding to π-π* transitions of the aromatic system.
| Spectroscopic Technique | Expected Key Features for this compound |
| ¹H NMR | Aromatic protons (para-substituted pattern), Azepane methylene protons (multiplets) |
| ¹³C NMR | Aromatic carbons, Azepane aliphatic carbons, Isothiocyanate carbon (125-140 ppm) |
| IR | SO₂ stretching (asymmetric ~1350 cm⁻¹, symmetric ~1160 cm⁻¹), -N=C=S stretching (2000-2200 cm⁻¹) |
| Mass Spectrometry | Molecular ion peak, Fragmentation pattern showing loss of azepane and isothiocyanate moieties |
| UV-Vis | Absorption maxima in the UV region due to π-π* transitions of the aromatic ring and isothiocyanate group |
Elucidation of Molecular Mechanisms of Action for 1 4 Isothiocyanatophenyl Sulfonyl Azepane and Its Analogues
Investigation of Protein-Ligand Interactions
The interaction of 1-[(4-Isothiocyanatophenyl)sulfonyl]azepane with proteins is a critical aspect of its mechanism of action. These interactions are dictated by the electrophilic nature of the isothiocyanate group and the potential for non-covalent interactions involving the sulfonamide and azepane groups.
The isothiocyanate (ITC) group is a highly reactive electrophile that readily forms covalent bonds with nucleophilic residues on proteins, most notably the thiol groups of cysteine residues. nih.govnih.gov This process, known as thiocarbamation, results in the irreversible modification of the target protein, which can alter its function. Studies on various isothiocyanates, such as phenethyl isothiocyanate (PEITC) and sulforaphane (B1684495) (SFN), have shown that they selectively bind to a fraction of cellular proteins, indicating that this binding is not indiscriminate. nih.gov The potency of apoptosis induction by ITCs has been correlated with their protein binding affinity. nih.govnih.gov Tubulin has been identified as one of the key protein targets for isothiocyanates, and the binding affinity to tubulin correlates with the compound's ability to inhibit cell growth and induce apoptosis. nih.gov
The sulfonamide group contributes to protein-ligand interactions primarily through hydrogen bonding. ijpsonline.com The nitrogen atom of the sulfonamide can act as a hydrogen bond donor, while the oxygen atoms can act as hydrogen bond acceptors. ijpsonline.com This functional group is a common feature in a wide array of therapeutic agents due to its ability to bind to the active sites of enzymes and receptors. ijpsonline.comnih.govajchem-b.comresearchgate.net Furthermore, N-acyl-N-alkyl sulfonamides have been developed as "warheads" for covalent inhibitors that target protein-protein interactions (PPIs). researchgate.net
| Functional Group | Type of Interaction | Potential Protein Target Residues/Features | Reference |
|---|---|---|---|
| Isothiocyanate (-NCS) | Covalent (Thiocarbamation) | Cysteine (thiol groups) | nih.govnih.gov |
| Sulfonamide (-SO₂NH-) | Non-covalent (Hydrogen Bonding) | Amino acid residues capable of donating/accepting hydrogen bonds | ijpsonline.com |
| Azepane Ring | Van der Waals / Hydrophobic Interactions | Hydrophobic pockets in protein binding sites | nih.govgoogle.com |
Enzymatic Inhibition Studies and Kinetic Analysis (e.g., α-Glucosidase)
Currently, there is no specific research available in the reviewed literature that details the enzymatic inhibition of α-glucosidase by this compound or its direct analogues. While sulfonamides and other heterocyclic compounds are known to inhibit various enzymes, direct evidence for this specific interaction is lacking. ajchem-b.com
Modulation of Receptor Binding Pathways (e.g., Histamine (B1213489) H3 Receptor)
Structural components of this compound suggest a potential interaction with the histamine H3 receptor (H3R). The H3R is a G-protein-coupled receptor primarily found in the central nervous system that acts as an autoreceptor, modulating the release of histamine and other neurotransmitters. wikipedia.orgnih.gov Antagonists of the H3R have been investigated for their potential in treating various neurological disorders. wikipedia.orgnih.govnih.gov
Several classes of H3R antagonists feature structural motifs present in this compound.
Azepane Derivatives: Biphenyloxy-alkyl derivatives of azepane have been synthesized and shown to possess high affinity for the human H3R. nih.gov Specifically, 1-(6-(3-phenylphenoxy)hexyl)azepane displayed a Ki value of 18 nM. nih.gov Other studies have also explored tetrahydroazepines as antagonists for the H3 receptor. nih.gov
Sulfonamide Homologs: Sulfonamides derived from histamine analogues have been developed as potent H3R antagonists. nih.gov These compounds typically feature an imidazole (B134444) ring (present in histamine) connected via an alkyl chain to a sulfonamide group, demonstrating that the sulfonamide moiety is compatible with H3R binding. nih.gov
Isothiocyanate-containing Ligands: While less common, the isothiocyanate group has been incorporated into the structure of H3R ligands. For instance, clobenpropit, a potent H3R agonist, contains an isothiourea core, and modifications of this structure have led to the development of non-imidazole H3R antagonists. researchgate.net
Given that the azepane ring and the sulfonamide group are known pharmacophores for H3R antagonists, it is plausible that this compound could modulate this receptor pathway.
| Structural Moiety | Compound Class | Observed Activity | Reference |
|---|---|---|---|
| Azepane | Biphenyloxy-alkyl-azepane derivatives | High affinity H3R ligands (Ki = 18 nM for one analogue) | nih.gov |
| Sulfonamide | Sulfonamide homologs of histamine | Potent H3R antagonists | nih.gov |
| Isothiourea (related to Isothiocyanate) | Non-imidazole derivatives of clobenpropit | Novel H3R antagonists | researchgate.net |
Cellular Pathway Perturbations (e.g., Protein Kinase B (PKB) and Protein Kinase A (PKA) inhibition)
Analogues of this compound have been shown to perturb critical cellular signaling pathways, particularly those involving protein kinases like Protein Kinase B (PKB/Akt) and Protein Kinase A (PKA).
Protein Kinase B (PKB/Akt) Pathway: The isothiocyanate moiety is a well-documented inhibitor of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is a central regulator of cell survival, proliferation, and growth. mdpi.commdpi.com Isothiocyanates such as benzyl (B1604629) isothiocyanate (BITC) and sulforaphane (SFN) have been shown to inhibit this pathway. medicinacomplementar.com.brnih.gov
BITC prevents the phosphorylation of Akt at key residues (Thr-308 and Ser-473) and also suppresses upstream regulators like PI3K and PDK1. medicinacomplementar.com.br
Sulforaphene, another isothiocyanate, inhibits the PI3K/Akt pathway by up-regulating the tumor suppressor PTEN, which in turn reduces Akt activation. nih.gov
SFN has been found to inhibit the mechanistic target of rapamycin (B549165) (mTOR), a downstream effector of the Akt pathway. nih.gov This inhibition can occur through the inhibition of histone deacetylase 6 (HDAC6), which decreases the kinase activity of Akt. nih.gov
Protein Kinase A (PKA) Pathway: The sulfonamide moiety is present in known inhibitors of protein kinases. For example, H-89 (N-[2-p-bromocinnamylamino-ethyl]-5-isoquinolinesulfonamide) is a well-known inhibitor of PKA. nih.gov Although structurally distinct from this compound, the presence of the sulfonamide group in H-89 highlights the potential for this functional group to be incorporated into protein kinase inhibitors. nih.gov
| Pathway | Active Moiety | Mechanism of Action | Reference |
|---|---|---|---|
| PI3K/Akt (PKB) | Isothiocyanate | Inhibition of Akt phosphorylation; suppression of upstream regulators (PI3K, PDK1); inhibition of downstream effectors (mTOR). | medicinacomplementar.com.brnih.govnih.gov |
| PKA | Sulfonamide | Present in known PKA inhibitors like H-89. | nih.gov |
Exploration of Molecular Targets in Biological Systems
Based on the analysis of its functional groups and the activities of its analogues, this compound likely interacts with multiple molecular targets.
Tubulin and other Cysteine-rich Proteins: The electrophilic isothiocyanate group can form covalent bonds with nucleophilic cysteine residues in proteins. nih.govnih.gov Tubulin is a prominent target, and its modification by isothiocyanates can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.gov
Histamine H3 Receptor (H3R): The combination of the azepane and sulfonamide moieties strongly suggests that the H3R is a potential target. nih.govnih.gov Antagonism at this receptor could modulate neurotransmitter release in the central nervous system. wikipedia.org
PI3K/Akt/mTOR Pathway Components: The isothiocyanate group is known to target multiple nodes in this critical cell survival pathway, including PI3K, Akt, and mTOR. medicinacomplementar.com.brnih.govnih.gov Inhibition of this pathway is a key mechanism for the anti-cancer effects of many isothiocyanates. nih.govmdpi.com
Protein Kinase A (PKA): The sulfonamide group suggests a potential for interaction with protein kinases such as PKA. nih.gov
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1): A series of azepane sulfonamides have been identified as potent inhibitors of this enzyme, which is involved in glucocorticoid metabolism. nih.gov This represents another potential target for compounds with this particular scaffold. nih.gov
| Potential Target | Interacting Moiety | Potential Effect | Reference |
|---|---|---|---|
| Tubulin | Isothiocyanate | Disruption of microtubule dynamics, cell cycle arrest, apoptosis | nih.gov |
| Histamine H3 Receptor | Azepane, Sulfonamide | Antagonism, modulation of neurotransmitter release | nih.govnih.gov |
| PI3K/Akt/mTOR Pathway | Isothiocyanate | Inhibition of cell survival and proliferation signals | medicinacomplementar.com.brnih.govnih.gov |
| Protein Kinase A (PKA) | Sulfonamide | Inhibition of PKA-mediated signaling | nih.gov |
| 11β-HSD1 | Azepane Sulfonamide | Inhibition of glucocorticoid metabolism | nih.gov |
In Vitro Biological Activity Profiling of 1 4 Isothiocyanatophenyl Sulfonyl Azepane
Antimicrobial Activity Assessments
Antibacterial Spectrum and Efficacy (e.g., Gram-positive and Gram-negative strains)
No studies were identified that specifically investigated the antibacterial activity of 1-[(4-Isothiocyanatophenyl)sulfonyl]azepane against Gram-positive or Gram-negative bacteria. Therefore, no data on its spectrum of activity or efficacy is available.
Antifungal Properties
Research specifically examining the antifungal properties of this compound could not be located.
Anti-Cancer and Cytotoxicity Evaluations in Cell Lines
Antiproliferative Effects
There are no available studies reporting on the antiproliferative effects of this compound in any cancer cell lines.
Apoptosis Induction Pathways
No research has been published detailing the ability of this compound to induce apoptosis or elucidating the potential pathways involved.
Enzyme Inhibitory Potentials (e.g., α-Glucosidase, Protein Kinases)
Specific data on the enzyme inhibitory activity of this compound, including its effects on α-glucosidase or various protein kinases, is not present in the current scientific literature.
Other Reported Biological Activities of Related Azepane Derivatives
While specific in vitro biological activity profiling of this compound is not extensively detailed in the reviewed literature, numerous studies have explored the therapeutic potential of various other molecules incorporating the azepane ring structure. These investigations have revealed significant activities across different disease models, highlighting the versatility of the azepane scaffold in medicinal chemistry. The following sections detail the anti-tubercular, anti-Alzheimer's, and anticonvulsant activities of related azepane derivatives.
Anti-tubercular Activity
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (MTB) necessitates the discovery of novel anti-tubercular agents. thieme-connect.com Azepane derivatives have been a subject of interest in this area. For instance, a series of twenty lupane-type A-ring azepano-triterpenoids, synthesized from betulin and its derivatives, were evaluated for their activity against Mycobacterium tuberculosis. proquest.comnih.gov Of the compounds tested, seventeen demonstrated anti-tubercular activity, with six being highly active against the H37Rv wild-type strain. proquest.comnih.gov Notably, four of these also showed high activity against three mono-resistant MTB strains. proquest.comnih.gov
Further studies on azepanobetulin and its amide derivative revealed increased in vitro antibacterial activity against the H37Rv MTB strain under both aerobic and anaerobic conditions. nih.gov The amide derivative, in particular, showed a more potent bactericidal effect compared to the bacteriostatic mechanism of azepanobetulin. nih.gov Both compounds also exhibited a strong antibacterial effect against resistant MTB strains, with the amide derivative being slightly more active. nih.gov Molecular docking studies suggest that the anti-tubercular mechanism of action for these triterpenic azepane derivatives could involve the inhibition of tuberculosinyl adenosine transferase (Rv3378c). nih.gov
Table 1: Anti-tubercular Activity of Selected Azepane Derivatives
| Compound | Target Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Azepano-triterpenoid (compound 7) | M. tuberculosis H37Rv | 0.5 µM | proquest.comnih.gov |
| Azepano-triterpenoid (compound 14) | M. avium | 0.0625 µM | nih.gov |
| A-azepano-28-cinnamoyloxybetulin | M. tuberculosis H37Rv | 2 µM | proquest.com |
| A-azepano-28-cinnamoyloxybetulin | Isoniazid-resistant MTB | 1-4 µM | proquest.com |
| A-azepano-28-cinnamoyloxybetulin | Rifampicin-resistant MTB | 1-4 µM | proquest.com |
| A-azepano-28-cinnamoyloxybetulin | Ofloxacin-resistant MTB | 1-4 µM | proquest.com |
Anti-Alzheimer's Disease Activity
Alzheimer's disease (AD) is a complex neurodegenerative disorder with a multifactorial pathogenesis. eurekaselect.com The development of multi-target-directed ligands (MTDLs) has become a popular strategy in the search for effective anti-Alzheimer's drugs. mdpi.com While specific azepane derivatives as leading anti-Alzheimer's agents were not prominent in the reviewed literature, the core principles of MTDL design are relevant to the potential functionalization of the azepane scaffold.
Current therapeutic strategies for AD often involve the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), reduction of β-amyloid (Aβ) aggregation, and chelation of metal ions. mdpi.commdpi.com For example, N-benzylpiperidine derivatives have been used to create MTDLs that act as inhibitors of histone deacetylase (HDAC), AChE, and Aβ aggregation, as well as being copper ion chelators. mdpi.com Similarly, galantamine-memantine conjugates have been developed to exhibit both NMDAR antagonism and AChE inhibition. nih.gov The synthesis of new thiophene-2-pyrazoline and benzothiazole derivatives has also yielded compounds with notable activity against AChE. eurekaselect.com
Table 2: Examples of Multi-Target-Directed Ligands for Alzheimer's Disease
| Compound Class | Primary Targets | Therapeutic Approach | Reference |
|---|---|---|---|
| N-benzylpiperidine derivatives | HDAC, AChE, Aβ aggregation, Copper ions | Multi-target inhibition and metal chelation | mdpi.com |
| Galantamine-memantine conjugates | NMDAR, AChE | Dual receptor antagonism and enzyme inhibition | nih.gov |
| Tetrahydroaminoacridine (THA)-ferulic acid hybrids | Cholinesterase, Aβ aggregation, Oxidative stress | Multi-target inhibition and antioxidant activity | nih.gov |
| Indanone derivatives | AChE, Aβ aggregation | Enzyme inhibition and anti-amyloid aggregation | nih.gov |
Anticonvulsant Activity
The therapeutic landscape for epilepsy is continually evolving, with ongoing research into new antiepileptic drugs (AEDs) to address seizures that are not adequately controlled by existing medications. mdpi.com Several studies have highlighted the potential of azepine derivatives as anticonvulsant agents.
A series of novel 3-Substituted-1,3,4,5-Tetrahydro-2H-benzo[b]azepine-2-one derivatives were synthesized and evaluated for their anticonvulsant activity. nih.gov One compound from this series demonstrated significant anticonvulsant effects in both the maximal electroshock (MES) test and the subcutaneous pentylenetetrazol (scPTZ) test. nih.gov The anticonvulsant properties of various 1,4-benzodiazepine and azirino[1,2-d] proquest.comnih.govbenzodiazepine (ABDZ) derivatives have also been studied, with some ABDZ derivatives showing notable activity. researchgate.net Furthermore, research into new hybrid compounds, such as derivatives of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione, has identified molecules with anticonvulsant activity in the MES and scPTZ tests. mdpi.com
Table 3: Anticonvulsant Activity of Selected Azepine and Related Derivatives
| Compound | Test Model | Activity (ED₅₀) | Reference |
|---|---|---|---|
| 3-Substituted-1,3,4,5-Tetrahydro-2H-benzo[b]azepine-2-one (Compound 4) | Maximal Electroshock (MES) | 26.4 mg/kg | nih.gov |
| 3-Substituted-1,3,4,5-Tetrahydro-2H-benzo[b]azepine-2-one (Compound 4) | Subcutaneous Pentylenetetrazol (scPTZ) | 40.2 mg/kg | nih.gov |
| 8-alkoxy-4,5-dihydro- proquest.comnih.govnih.govtriazole[4,3-a]quinoline-l-one (Compound 4) | Not Specified | 17.17 mg/kg | nih.gov |
| 7-(substituted-phenyl)-6,7-dihydro- proquest.comnih.govnih.govtriazolo[1,5-a]pyrimidin-5(4H)-one (Compound 105) | Maximal Electroshock (MES) | 19.7 mg/kg | nih.gov |
Computational Chemistry and Theoretical Investigations of 1 4 Isothiocyanatophenyl Sulfonyl Azepane
Molecular Docking Simulations for Target Prediction and Binding Mode Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 1-[(4-isothiocyanatophenyl)sulfonyl]azepane, docking simulations can identify potential protein targets and elucidate the specific interactions that stabilize the ligand-protein complex.
The isothiocyanate (-NCS) group is a known electrophile, capable of forming covalent bonds with nucleophilic residues, particularly cysteine, in protein active sites. nih.govnih.gov The sulfonyl group is a strong hydrogen bond acceptor, while the phenyl ring and the azepane scaffold can engage in hydrophobic and van der Waals interactions. nih.govresearchgate.net Docking studies for analogous sulfonamide and isothiocyanate compounds have identified a range of potential targets, including cyclooxygenase (COX) enzymes, carbonic anhydrases, acetylcholinesterase, and various proteins involved in cancer signaling pathways like dihydropteroate (B1496061) synthase (DHPS). nih.govresearchgate.netscilit.comnih.govrsc.org
A typical docking workflow would involve screening this compound against a library of clinically relevant protein structures. The results would be scored based on binding affinity (e.g., in kcal/mol), with lower scores indicating more favorable binding. Post-docking analysis would reveal the binding pose and key intermolecular interactions. For this compound, it is predicted that the sulfonyl oxygens would interact with hydrogen bond donors (e.g., arginine or serine residues), the azepane ring would occupy a hydrophobic pocket, and the isothiocyanate group would be positioned near a reactive nucleophile for potential covalent modification. nih.gov
| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |
|---|---|---|---|
| Carbonic Anhydrase II (e.g., 2CBA) | -8.5 | His94, His96, Thr199, Thr200 | H-bond (Sulfonyl), Hydrophobic (Azepane), Coordination to Zn²⁺ |
| COX-2 (e.g., 5KIR) | -9.2 | Arg120, Tyr355, Ser530 | H-bond (Sulfonyl), Hydrophobic (Phenyl), Covalent (Isothiocyanate) |
| DHPS (e.g., 1AJ0) | -7.9 | Arg63, Lys221, Ser222 | H-bond (Sulfonyl), van der Waals (Azepane) |
Note: The data in this table is hypothetical and serves to illustrate typical results from molecular docking simulations.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govmdpi.com For this compound, DFT calculations can provide deep insights into its stability, reactivity, and the distribution of electrons across the molecule. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.gov
The isothiocyanate group is a powerful electrophile, and its reactivity is governed by the LUMO, which is typically centered on the carbon atom of the -N=C=S group. nih.gov DFT calculations can quantify this electrophilicity. Furthermore, Molecular Electrostatic Potential (MEP) maps can visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the MEP would show negative potential (red/yellow) around the sulfonyl oxygen atoms, indicating their hydrogen bond accepting capability, and a positive potential (blue) around the isothiocyanate carbon, confirming its electrophilic nature. researchgate.net The electron-withdrawing sulfonyl group influences the electronic properties of the entire phenyl-isothiocyanate system.
| Parameter | Calculated Value (Illustrative) | Interpretation |
|---|---|---|
| HOMO Energy | -7.2 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |
| LUMO Energy | -2.5 eV | Energy of the lowest unoccupied orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates chemical reactivity; a smaller gap suggests higher reactivity. nih.gov |
| Dipole Moment | 5.8 Debye | Measures the molecule's overall polarity. |
Note: The data in this table is hypothetical and based on calculations for structurally related molecules.
Conformational Analysis and Molecular Dynamics Simulations of the Azepane Scaffold
For this compound, the large sulfonyl group attached to the nitrogen atom is expected to heavily influence the conformational preference of the azepane ring. nih.govacs.org Studies on similar N-substituted azepanes show that such substituents can create a high energy barrier to ring-flipping, effectively locking the ring into a preferred conformation. researchgate.net
Molecular Dynamics (MD) simulations can further investigate the dynamic behavior of the molecule over time in a simulated physiological environment (e.g., solvated in water). researchgate.net An MD simulation would track the movements of every atom, revealing the stability of the predicted low-energy conformations, the flexibility of the azepane ring, and how the molecule interacts with surrounding water molecules. This provides a more realistic picture of the molecule's behavior than static models, offering insights into how its shape might adapt upon binding to a biological target.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) are computational methods used to correlate a molecule's chemical structure with its biological activity. nih.govbohrium.com These models are essential for optimizing lead compounds in drug discovery.
SAR studies for this class of compounds would involve synthesizing and testing analogues to understand the importance of each functional group. For example, replacing the isothiocyanate with a thiocyanate (B1210189) or an amine would likely diminish or alter its biological activity, highlighting the crucial role of the -NCS group. nih.gov Similarly, modifying the substitution pattern on the phenyl ring or changing the size of the azepane ring would provide insights into the steric and electronic requirements for activity.
QSAR modeling takes this a step further by creating a mathematical equation that links biological activity to calculated molecular descriptors. mdpi.com For a series of related sulfonyl-isothiocyanate compounds, descriptors could include physicochemical properties (e.g., LogP, molecular weight), electronic parameters (e.g., HOMO/LUMO energies from DFT), and topological indices (e.g., molecular connectivity). A successful QSAR model could then be used to predict the activity of new, unsynthesized analogues, guiding medicinal chemistry efforts.
| Descriptor Class | Example Descriptors | Relevance |
|---|---|---|
| Physicochemical | LogP (Octanol-Water Partition Coefficient), Molar Refractivity | Relates to hydrophobicity, membrane permeability, and binding. |
| Electronic | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | Describes reactivity, polarity, and electrostatic interactions. |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Encodes information about molecular size, shape, and branching. |
| Steric | van der Waals Volume, Surface Area | Relates to how the molecule fits into a receptor site. |
In Silico Assessment of Mechanism of Action and Interactions
By integrating the results from various computational methods, a plausible mechanism of action for this compound can be proposed. The primary mechanism for many bioactive isothiocyanates is the covalent modification of target proteins. nih.govresearchgate.net The electrophilic carbon of the isothiocyanate group is highly susceptible to nucleophilic attack from the sulfhydryl group of cysteine residues in proteins. nih.govnih.gov
An in silico assessment would suggest a multi-step process:
Target Recognition and Non-Covalent Binding: The molecule first approaches its target protein. The sulfonyl and azepane moieties guide its orientation through non-covalent interactions (hydrogen bonds, hydrophobic interactions) within the binding pocket, as predicted by molecular docking.
Conformational Adjustment: The flexible azepane ring may adjust its conformation to achieve an optimal fit, a process that can be modeled using MD simulations.
Covalent Bond Formation: Once optimally positioned, the electrophilic isothiocyanate group is presented to a nearby nucleophilic residue (e.g., Cys). DFT calculations confirm the high reactivity of this group, leading to the formation of a stable dithiocarbamate (B8719985) linkage and irreversible inhibition of the protein. nih.gov
This combined mechanism, involving initial non-covalent recognition followed by covalent inhibition, is a hallmark of many targeted covalent inhibitors and is strongly suggested by the chemical nature of the compound.
Investigation of Non-Covalent Interactions and Intermolecular Forces
While the covalent reactivity of the isothiocyanate group is critical, the initial binding and final orientation of the molecule are governed by a network of non-covalent interactions. uq.edu.au Computational tools can map and quantify these forces. The sulfonyl group is a key player, with its two oxygen atoms acting as strong hydrogen bond acceptors. researchgate.netbohrium.com Statistical analysis of protein-ligand complexes shows that sulfonyl groups frequently interact with protein donors or participate in van der Waals interactions within hydrophobic environments. nih.gov
The phenyl ring can participate in π-π stacking with aromatic residues like phenylalanine or tyrosine, or in hydrophobic interactions. The azepane ring, being an aliphatic scaffold, primarily contributes through van der Waals forces. nih.gov Beyond these primary forces, weaker interactions such as C-H···O hydrogen bonds, where a C-H bond on the phenyl or azepane ring interacts with an oxygen acceptor, can also contribute to stabilizing the bound conformation. rsc.orgresearchgate.net
Advanced computational methods like Hirshfeld surface analysis and the Non-Covalent Interaction (NCI) plot method can be used to visualize and characterize these weak interactions within the molecule and between the molecule and its receptor, providing a comprehensive picture of the forces that drive molecular recognition. mdpi.comnih.gov
Structure Activity Relationship Sar Studies and Analog Design of 1 4 Isothiocyanatophenyl Sulfonyl Azepane Derivatives
Design Principles for Modifying the Azepane Ring
The azepane ring, a seven-membered saturated heterocycle, offers a flexible scaffold that can be modified to explore the chemical space around the core molecule. Substitutions on the azepane ring can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.
In a study on azepane sulfonamides as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), modifications at the 4-position of the azepane ring were found to be critical for activity. This suggests that this position could be a key site for introducing diversity in derivatives of 1-[(4-isothiocyanatophenyl)sulfonyl]azepane.
Table 1: Hypothetical Modifications of the Azepane Ring and Their Potential Impact on Activity
| Modification Position | Substituent Type | Potential Impact on Biological Activity |
| 4-position | Small alkyl groups | May enhance hydrophobic interactions with the target protein. |
| 4-position | Polar groups (e.g., -OH, -NH2) | Could introduce hydrogen bonding interactions and improve solubility. |
| 3- or 5-positions | Introduction of chiral centers | May lead to stereospecific interactions with the biological target. |
| Ring expansion/contraction | Pyrrolidine, Piperidine (B6355638), Azocane | Can alter the conformational flexibility and vectoral projection of substituents. |
Rational Design of Isothiocyanate-Sulfonyl Substituents
The design of analogs would likely focus on modulating the reactivity of the isothiocyanate group and optimizing the geometry conferred by the sulfonyl linker. The electronic nature of the phenyl ring, influenced by other substituents, can directly impact the electrophilicity of the isothiocyanate moiety.
Impact of Stereochemical Variations on Biological Activity
The introduction of stereocenters, either on the azepane ring or on substituents, can have a profound impact on biological activity. Enantiomers or diastereomers of a chiral analog may exhibit different potencies, selectivities, or metabolic profiles due to stereospecific interactions with chiral biological macromolecules like enzymes and receptors. While no specific studies on the stereochemistry of this compound derivatives are available, this remains a critical aspect in the design of bioactive molecules.
Bioisosteric Replacements and Their Effects on Activity
Bioisosteric replacement is a common strategy in medicinal chemistry to improve potency, selectivity, or pharmacokinetic properties of a lead compound. For the this compound scaffold, several bioisosteric replacements could be envisioned.
Table 2: Potential Bioisosteric Replacements in this compound Derivatives
| Original Group | Bioisosteric Replacement | Rationale for Replacement |
| Isothiocyanate (-NCS) | Thiocyanate (B1210189) (-SCN) | Isomeric group with different reactivity and electronic properties. |
| Isothiocyanate (-NCS) | Isocyanate (-NCO) | Offers a different electrophilic warhead for covalent modification. |
| Isothiocyanate (-NCS) | Cyano (-CN) or Nitrile | Can act as a hydrogen bond acceptor and mimic some electronic features. |
| Sulfonyl (-SO2-) | Sulfoxide (-SO-) | Reduces the number of hydrogen bond acceptors and alters geometry. |
| Sulfonyl (-SO2-) | Amide (-CONH-) | Can introduce a hydrogen bond donor and change conformational preferences. |
| Phenyl Ring | Heteroaromatic rings (e.g., pyridine, thiophene) | To explore different electronic distributions and potential new interactions. |
Development of Focused Libraries of this compound Analogues
The development of focused libraries of analogues is a key strategy to systematically explore the SAR of a lead compound. A library based on the this compound scaffold would ideally involve systematic variations at key positions. This would include a diverse set of substituents on the azepane ring, modifications of the phenyl ring with various electron-donating and electron-withdrawing groups to modulate the reactivity of the isothiocyanate, and exploration of different linkers between the phenyl and azepane moieties. The synthesis of such a library would enable high-throughput screening against various biological targets to identify potential therapeutic applications and elucidate the SAR.
Exploration of Research Applications and Utilities of 1 4 Isothiocyanatophenyl Sulfonyl Azepane
Development as Chemical Probes for Biological Research
The isothiocyanate (-NCS) group is a key feature that positions 1-[(4-Isothiocyanatophenyl)sulfonyl]azepane as a candidate for development into a chemical probe. Isothiocyanates are electrophilic and can form stable, covalent bonds with nucleophilic residues on proteins, most notably the thiol groups of cysteine and the amine groups of lysine. nih.govmdpi.comresearchgate.net This reactivity allows them to act as covalent warheads for labeling and studying protein targets. mdpi.comnih.gov
Key Research Findings on Related Structures:
Covalent Labeling: Naturally occurring isothiocyanates have been shown to bind covalently to tubulin, arresting cell growth and inducing apoptosis, highlighting their potential to probe cellular machinery. nih.gov
Enzyme Inhibition: The ability of isothiocyanates to inhibit enzymes, such as deubiquitinating enzymes, is another avenue through which they can serve as probes for studying specific biological pathways. mdpi.com
Structural Influence: The azepane and sulfonylphenyl portions of the molecule would serve as the scaffold, influencing solubility, cell permeability, and the specific non-covalent interactions that guide the probe to its target protein before the covalent reaction occurs. The sulfonyl group, in particular, can form hydrogen bonds with biological targets, contributing to binding affinity and specificity. nih.gov
Thus, this compound could potentially be used to identify and study new protein targets by irreversibly binding to them, a critical step in understanding disease mechanisms and validating new drug targets.
Utility as Building Blocks in Complex Organic Synthesis
The chemical structure of this compound makes it a versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds.
Isothiocyanate Reactivity: The isothiocyanate group is a valuable synthon in organic chemistry. researchgate.net It readily reacts with a wide range of nucleophiles, including amines, hydrazines, and thiols, to construct diverse heterocyclic systems like thiazoles, triazoles, and thioureas. mdpi.comresearchgate.net This makes the parent compound a useful starting material for generating libraries of new chemical entities for drug discovery.
Azepane Scaffold: The azepane ring is a privileged scaffold in medicinal chemistry. nih.govresearchgate.net This seven-membered nitrogen heterocycle is a core component of numerous FDA-approved drugs and bioactive natural products. nih.govresearchgate.netpharmaguideline.com Its conformational flexibility allows it to interact favorably with a variety of biological targets. researchgate.net Incorporating this scaffold into new molecules via the reactive isothiocyanate handle is a valuable strategy in medicinal chemistry. researchgate.net
The combination of the reactive "handle" (isothiocyanate) and the desirable "scaffold" (azepane) in a single molecule makes this compound a useful intermediate for synthesizing novel compounds with potential therapeutic applications. researchgate.net
| Component | Class | Known Utility in Synthesis |
| Isothiocyanate | Heterocumulene | Reacts with nucleophiles to form thioureas and a wide range of heterocyclic compounds. mdpi.comrsc.org |
| Azepane | Saturated Heterocycle | A common structural motif in pharmaceuticals, valued for its 3D structure and biological activity. nih.govtandfonline.com |
| Sulfonyl | Functional Group | Can direct chemical reactions and is a stable linker in complex molecules. nih.gov |
Application in Agrochemistry Research
Although direct applications of this compound in agrochemistry are not documented in available research, compounds containing isothiocyanate and heterocyclic moieties have known biological activity relevant to this field.
Natural Pesticides: Many naturally occurring isothiocyanates, found in plants of the Brassicaceae family, exhibit antimicrobial and insecticidal properties, serving as the plants' natural defense mechanism.
Synthetic Analogues: The synthesis of novel heterocyclic compounds is a cornerstone of modern agrochemical research, aimed at developing new herbicides, fungicides, and insecticides. The utility of isothiocyanates as building blocks for heterocycles suggests that derivatives of this compound could be synthesized and screened for such activities. The azepane core, being a biologically active scaffold, could contribute to the efficacy and selectivity of potential new agrochemicals.
Potential in Materials Science or Fine Chemical Production
The high reactivity of the isothiocyanate group also suggests potential applications in materials science and the production of fine chemicals.
Polymer Chemistry: Isothiocyanates can be used in the synthesis of polymers. They can be incorporated into polymer chains or used to functionalize surfaces by reacting with materials that have nucleophilic groups (e.g., amine-functionalized surfaces). This could be used to modify the properties of materials, such as adhesion, biocompatibility, or to attach specific ligands. mdpi.com
Fine Chemicals: As a versatile synthetic intermediate, this compound serves as a precursor for a variety of fine chemicals. Its derivatives, synthesized through reactions of the isothiocyanate group, could find use as dyes, analytical reagents, or specialized ligands in coordination chemistry. The synthesis of isothiocyanates is a well-established field, ensuring the availability of such building blocks for various applications. rsc.orgorganic-chemistry.org
Future Directions and Emerging Research Avenues for 1 4 Isothiocyanatophenyl Sulfonyl Azepane
Unexplored Biological Activities and Targets
The unique structural combination of 1-[(4-Isothiocyanatophenyl)sulfonyl]azepane suggests a wide range of potential, yet unexplored, biological activities. The individual components of the molecule are known to interact with various biological targets, and their synergistic or novel effects within the unified structure warrant thorough investigation.
The azepane ring is a privileged scaffold in medicinal chemistry, present in numerous bioactive compounds and approved drugs. nih.govlifechemicals.com Azepane derivatives have demonstrated a variety of pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities. nih.goveurekaselect.com For instance, certain azepane sulfonamides have been identified as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases. nih.gov
The phenylsulfonyl group, a common feature in many pharmaceuticals, is known to contribute to the anti-inflammatory and receptor antagonist activities of various compounds. nih.govnih.gov Derivatives containing this moiety have been developed as potent thromboxane (B8750289) A(2) receptor antagonists, which play a role in cardiovascular diseases. nih.gov
The isothiocyanate (ITC) group is a well-known pharmacophore, particularly recognized for its presence in cruciferous vegetables and its associated health benefits. nih.govnih.gov Isothiocyanates are electrophilic compounds that can covalently interact with nucleophilic residues, such as cysteine, on target proteins. nih.govmdpi.com This reactivity underlies their diverse biological effects, which include anti-cancer, anti-inflammatory, and antioxidant activities, often mediated through pathways like the activation of the Nrf2 transcription factor. mdpi.comnih.gov
Given these precedents, future research could explore the following biological activities and targets for this compound:
Anti-inflammatory and Immunomodulatory Effects: The combination of the azepane and sulfonyl moieties suggests a strong potential for anti-inflammatory activity. eurekaselect.comnih.govnih.gov Investigations could focus on its ability to inhibit key inflammatory enzymes or receptors.
Anticancer Properties: The isothiocyanate group is a strong indicator of potential anticancer activity. nih.govnih.gov Research could explore its effects on cancer cell proliferation, apoptosis, and the modulation of cancer-related signaling pathways.
Enzyme Inhibition: The electrophilic nature of the isothiocyanate group makes it a candidate for a covalent inhibitor of enzymes with reactive cysteine residues in their active sites. mdpi.com Kinases and proteases are potential target classes.
Neurological and Metabolic Disorders: Azepane-containing compounds have been investigated for various central nervous system and metabolic applications. nih.govnih.gov The potential of this compound in these therapeutic areas remains to be explored.
| Potential Target Class | Specific Examples | Rationale based on Molecular Moieties |
|---|---|---|
| Kinases | Protein Kinase C, JAK2 | Azepane derivatives have shown kinase inhibitory activity. lifechemicals.com |
| Inflammatory Enzymes | mPGES-1, 11β-HSD1 | Phenylsulfonyl hydrazides and azepane sulfonamides are known inhibitors. nih.govnih.gov |
| Receptors | Thromboxane A(2) Receptor | Phenylsulfonyl derivatives can act as receptor antagonists. nih.gov |
| Transcription Factors | Nrf2 | Isothiocyanates are potent activators of the Nrf2 antioxidant pathway. mdpi.com |
Advanced Computational Studies for Predictive Modeling
Advanced computational studies are essential for accelerating the exploration of this compound's therapeutic potential. Techniques such as Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations can provide valuable insights into its physicochemical properties, potential biological targets, and mechanisms of action before extensive experimental work is undertaken.
Density Functional Theory (DFT) studies can be employed to understand the electronic structure, reactivity, and stability of the molecule. acs.orgnih.govresearchgate.net Such calculations can predict key properties like molecular electrostatic potential and frontier molecular orbitals, which are crucial for understanding how the molecule might interact with biological macromolecules. researchgate.net
Molecular docking is a powerful tool for virtually screening this compound against libraries of known protein structures. nih.govnih.gov This can help identify potential binding sites and predict the affinity of the compound for various targets, thereby prioritizing experimental validation. Docking studies on similar sulfonamide and azepane derivatives have successfully predicted their interactions with enzymes and receptors. nih.govnih.gov
Molecular dynamics (MD) simulations can provide a dynamic view of the interactions between this compound and its potential targets. nih.govpeerj.com These simulations can assess the stability of the ligand-protein complex over time and characterize the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. peerj.com
| Computational Method | Predicted Properties / Insights | Potential Impact on Research |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, reactivity, stability, conformational analysis. acs.orgnih.gov | Provides a fundamental understanding of the molecule's chemical behavior. |
| Molecular Docking | Binding modes, binding affinity, identification of potential biological targets. nih.govnih.gov | Guides the selection of targets for in vitro screening. |
| Molecular Dynamics (MD) Simulations | Stability of ligand-protein complexes, detailed interaction patterns. nih.govpeerj.com | Refines understanding of the mechanism of action at the atomic level. |
| Quantitative Structure-Activity Relationship (QSAR) | Predictive models for bioactivity based on molecular descriptors. nih.gov | Facilitates the design of more potent and selective analogs. |
Green Chemistry Approaches in its Synthesis
The synthesis of this compound can be envisioned as a multi-step process, likely involving the formation of a sulfonyl chloride intermediate followed by reaction with azepane, and subsequent conversion of a functional group (e.g., an amine) on the phenyl ring to the isothiocyanate. Green chemistry principles can be applied at each stage.
For the synthesis of the sulfonyl chloride precursor, traditional methods often use harsh reagents. organic-chemistry.org Greener alternatives involve the oxyhalogenation of thiols or disulfides using reagents like oxone in water. rsc.org Another environmentally friendly approach is the use of S-alkylisothiourea salts with N-chlorosuccinimide, which proceeds under mild conditions. organic-chemistry.org
The formation of the sulfonamide bond by reacting the sulfonyl chloride with azepane can also be performed under greener conditions, for instance, by using water as a solvent. sci-hub.se
For the final conversion to the isothiocyanate, traditional methods often employ toxic reagents like thiophosgene (B130339). mdpi.com More sustainable methods have been developed, such as the use of elemental sulfur with isocyanides or the decomposition of in situ generated dithiocarbamic acid salts. mdpi.com
| Synthetic Step | Traditional Reagents | Potential Green Alternatives |
|---|---|---|
| Sulfonyl Chloride Formation | Harsh chlorinating agents | Oxone-KX in water, N-chlorosuccinimide. organic-chemistry.orgrsc.org |
| Sulfonamide Formation | Volatile organic solvents | Water as a solvent. sci-hub.se |
| Isothiocyanate Formation | Thiophosgene, Carbon disulfide | Elemental sulfur, decomposition of dithiocarbamates. mdpi.com |
Integration with High-Throughput Screening Methodologies
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large compound libraries against biological targets. bmglabtech.com The integration of this compound into HTS campaigns is a logical step to uncover its biological activities and identify novel targets.
The electrophilic nature of the isothiocyanate group makes this compound particularly well-suited for certain types of HTS assays. nih.gov Isothiocyanates can act as covalent probes, forming stable bonds with their protein targets. This property can be leveraged in activity-based protein profiling (ABPP) and other chemical proteomics approaches to identify novel cellular targets.
Specific HTS strategies could include:
Phenotypic Screening: The compound can be screened against various cell lines (e.g., cancer cells, immune cells) to identify effects on cell viability, proliferation, or other cellular phenotypes.
Target-Based Screening: Based on computational predictions or hypotheses derived from the activities of its component parts, the compound can be tested against specific purified enzymes or receptors in biochemical assays.
Covalent Probe-Based Screening: A fluorescent or biotin-tagged version of this compound could be synthesized and used as a probe in HTS assays to identify proteins that it covalently modifies. nih.gov Fluorescence-based HTS methods have been developed specifically for the detection of reactive electrophiles. nih.gov
| HTS Strategy | Assay Principle | Potential Outcome |
|---|---|---|
| Phenotypic Screening | Measuring cellular responses (e.g., viability, reporter gene expression). | Identification of novel cellular activities and therapeutic areas. |
| Target-Based Biochemical Assays | Measuring inhibition or activation of purified enzymes or receptors. | Quantification of potency and selectivity for specific targets. |
| Activity-Based Protein Profiling (ABPP) | Using the compound as a covalent probe to label and identify protein targets in complex mixtures. nih.gov | Unbiased discovery of novel molecular targets. |
| Fluorescence-Based Electrophile Detection | Quantifying the reaction of the isothiocyanate with a fluorescent model nucleophile. nih.gov | Rapid assessment of chemical reactivity and potential for covalent interactions. |
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 1-[(4-Isothiocyanatophenyl)sulfonyl]azepane, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sulfonylation of azepane followed by isothiocyanate functionalization. Critical steps include:
- Sulfonylation : Reacting azepane with 4-isothiocyanatophenyl sulfonyl chloride under inert conditions (e.g., nitrogen atmosphere).
- Catalyst Use : Employing catalysts like triethylamine to enhance nucleophilic substitution efficiency .
- Condition Optimization : Adjusting temperature (40–60°C) and solvent polarity (e.g., dichloromethane or DMF) to maximize yield and selectivity. Monitor reaction progress via TLC or HPLC .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Analyze , , and NMR to verify substituent positions and bond formation. For example, sulfonyl protons appear as distinct singlets in NMR .
- HPLC : Assess purity (>95%) using reverse-phase chromatography with UV detection at 254 nm.
- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Perform reactions in a fume hood due to potential isothiocyanate volatility.
- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR) during structural validation?
- Methodological Answer :
- Isotopic Labeling : Use deuterated solvents to identify solvent artifacts.
- 2D NMR Techniques : Employ - HSQC or COSY to assign overlapping signals.
- Computational Modeling : Compare experimental data with DFT-calculated chemical shifts using software like Gaussian or ADF .
Q. What strategies optimize the selectivity of sulfonylation reactions to minimize byproducts?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF vs. THF) to stabilize intermediates.
- Temperature Gradients : Lower temperatures (0–25°C) reduce side reactions like sulfonate ester formation.
- Catalyst Tuning : Replace triethylamine with DMAP for enhanced nucleophilicity .
Q. How can environmental fate studies be designed to assess the ecological impact of this compound?
- Methodological Answer :
- Degradation Pathways : Use HPLC-MS to identify photolytic or hydrolytic degradation products under simulated environmental conditions (pH 4–9, UV light exposure).
- Bioaccumulation Assays : Measure log values (octanol-water partition coefficients) to predict bioaccumulation potential.
- Ecotoxicology : Conduct acute toxicity tests on model organisms (e.g., Daphnia magna) using OECD guidelines .
Q. What advanced techniques are suitable for studying the compound’s interactions with biological targets (e.g., enzymes)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding affinities () in real-time.
- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes.
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (, ) of interactions .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
